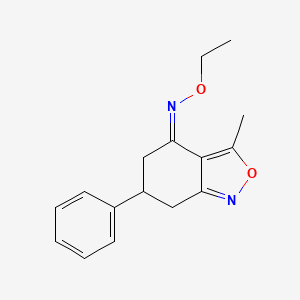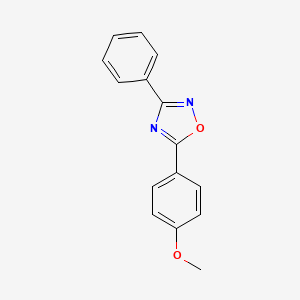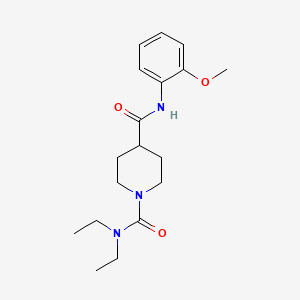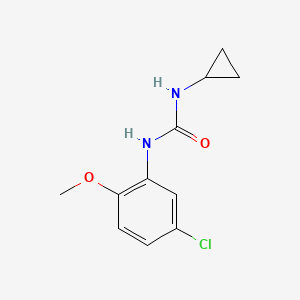![molecular formula C18H22N2O3 B5311881 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311881.png)
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA belongs to the class of morpholine-based compounds and has been found to exhibit promising biological activities in various preclinical studies.
作用機序
The exact mechanism of action of 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is not fully understood. However, it has been suggested that 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide exerts its biological effects by modulating certain signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cancer progression. 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has also been reported to interact with certain receptors, such as the mu-opioid receptor, which plays a role in pain perception.
Biochemical and Physiological Effects:
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been shown to have various biochemical and physiological effects in preclinical studies. 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has also been reported to reduce the expression of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation. In addition, 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been found to induce apoptosis and inhibit the proliferation of cancer cells.
実験室実験の利点と制限
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and diverse biological activities. However, 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide also has certain limitations, such as its poor solubility in water and limited stability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
将来の方向性
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some of the future directions for 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide research include the development of 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide derivatives with improved solubility and stability, the investigation of the synergistic effects of 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide with other drugs, and the evaluation of 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide in clinical trials for the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion:
In conclusion, 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide is a promising morpholine-based compound that has shown diverse biological activities in preclinical studies. 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has potential therapeutic applications in the treatment of various diseases, such as cancer and inflammatory disorders. Further research is needed to determine the full extent of its biological activities and its potential as a therapeutic agent.
合成法
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide can be synthesized using various methods, including the reaction of 6-methoxy-2-naphthylamine with morpholine in the presence of a catalyst, followed by the addition of propanoyl chloride. The reaction mixture is then stirred and heated to obtain 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide in high yield. Other methods, such as the use of different amines and acyl chlorides, have also been reported in the literature.
科学的研究の応用
3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antitumor properties. In preclinical studies, 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has been found to inhibit the production of pro-inflammatory cytokines and reduce pain and inflammation in animal models of arthritis and neuropathic pain. 3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide has also shown promising anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells in vitro and in vivo.
特性
IUPAC Name |
3-[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-16-5-4-13-10-15(3-2-14(13)11-16)17-12-20(8-9-23-17)7-6-18(19)21/h2-5,10-11,17H,6-9,12H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPKIUDGBDNPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-ethyl-N~2~-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}pyrimidine-2,4-diamine](/img/structure/B5311806.png)

![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)


![N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)


![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5311871.png)
![1-(4-chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5311878.png)
![7-(2,3-difluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5311885.png)
![N-(2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5311889.png)

![5-{3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5311899.png)